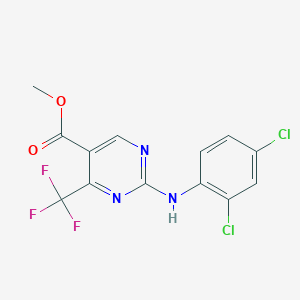

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate

Description

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 2,4-dichlorophenylamino substituent at position 2, a trifluoromethyl group at position 4, and a methyl ester at position 5. The trifluoromethyl and dichlorophenyl groups enhance lipophilicity and metabolic stability, while the ester moiety may influence bioavailability or act as a prodrug precursor.

Properties

IUPAC Name |

methyl 2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O2/c1-23-11(22)7-5-19-12(21-10(7)13(16,17)18)20-9-3-2-6(14)4-8(9)15/h2-5H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUZPQIQPGEOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119180 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666260-76-0 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666260-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate, with the CAS number 666260-76-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₈Cl₂F₃N₃O₂

- Molecular Weight : 366.12 g/mol

- IUPAC Name : Methyl 2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

The compound is primarily recognized for its role as a selective agonist for the CB2 receptor, which is part of the endocannabinoid system. This receptor is implicated in various physiological processes including pain modulation, inflammation, and immune response. The selective activation of CB2 receptors by this compound can lead to therapeutic effects in conditions such as:

- Neuropathic Pain

- Inflammatory Disorders

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cell lines associated with inflammatory responses. The compound has shown to inhibit the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CB2 Receptor Agonism | Selective activation | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Antinociceptive | Reduction in pain response in models |

Case Studies

-

Neuropathic Pain Model :

A study utilizing a neuropathic pain model demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The compound's action was attributed to its ability to modulate CB2 receptor activity, leading to decreased neuronal excitability and reduced pain signaling pathways. -

Inflammation in Animal Models :

In an animal model of inflammation, the compound exhibited a marked reduction in paw edema and inflammatory markers. This suggests that this compound may serve as a promising candidate for developing anti-inflammatory therapeutics.

Scientific Research Applications

Pain Management and Inflammation

GW842166X has been investigated primarily for its analgesic properties. Clinical trials have indicated its effectiveness in treating various pain conditions, including:

- Osteoarthritis : The compound has shown promise in reducing pain and inflammation associated with osteoarthritis, making it a potential candidate for chronic pain management therapies .

- Inflammatory Pain : Research indicates that GW842166X may modulate pain pathways, providing relief in inflammatory pain models .

Cancer Research

Recent studies have explored the anticancer potential of GW842166X. The compound's mechanism of action involves targeting specific pathways involved in tumor growth and proliferation:

- Antitumor Activity : In vitro studies have demonstrated that GW842166X can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

- Synergistic Effects : When combined with other chemotherapeutic agents, GW842166X has shown enhanced efficacy against resistant cancer cell lines, indicating its role as an adjunct therapy in oncology .

Efficacy of GW842166X in Pain Management

| Condition | Study Type | Outcome |

|---|---|---|

| Osteoarthritis | Clinical Trial | Significant reduction in pain scores |

| Inflammatory Pain | Preclinical Study | Decreased inflammatory markers |

Antitumor Activity of GW842166X

| Cancer Type | Study Type | Outcome |

|---|---|---|

| Breast Cancer | In vitro | Induction of apoptosis |

| Lung Cancer | In vivo | Tumor size reduction |

Case Study 1: Osteoarthritis Treatment

A clinical trial involving patients with osteoarthritis demonstrated that administration of GW842166X resulted in a significant decrease in pain levels compared to a placebo group. Patients reported improved mobility and quality of life metrics post-treatment.

Case Study 2: Anticancer Potential

In a study published in Cancer Letters, researchers evaluated the effects of GW842166X on various human cancer cell lines. The results indicated that the compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Trifluoromethyl and Ester Groups

- Methyl 2-Amino-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 448242-52-2) Structural Difference: Replaces the 2,4-dichlorophenylamino group with an amino group at position 2. The amino group may increase polarity compared to the anilino substituent. Similarity Score: 0.97 .

Ethyl 4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 187035-81-0)

- Structural Difference : Lacks substituents at positions 2 and 4; ethyl ester replaces methyl ester.

- Impact : The ethyl ester may slightly improve metabolic stability but reduce solubility compared to the methyl ester. The absence of the trifluoromethyl and dichlorophenyl groups diminishes electronic effects critical for receptor binding .

Analogous Compounds with Dichlorophenylamino Groups

- GW 842166X (CAS 666260-75-9) Structural Difference: Replaces the methyl ester with a carboxamide linked to a tetrahydropyran-4-ylmethyl group. Pharmacological Role: A potent peripheral cannabinoid (CB2) receptor agonist, indicating the importance of the dichlorophenylamino-trifluoromethylpyrimidine core in receptor interaction . Molecular Weight: 449.25 g/mol (vs. ~341.14 g/mol for the target compound, estimated based on formula).

- 2-(2-(2,6-Dichlorophenylamino)Phenyl)-N-(4-(6-Methoxyquinolin-8-ylamino)Pentyl)Acetamide () Structural Difference: Incorporates a quinoline moiety and acetamide chain instead of the pyrimidine-ester core. Impact: The quinoline group may target different pathways (e.g., antimalarial or anticancer), highlighting the role of the pyrimidine ring in specificity .

Variants with Fluorinated Aromatic Substituents

- Methyl 4-(2,3-Difluorophenyl)Pyrimidine-5-Carboxylate (CAS 1261767-08-1) Structural Difference: A difluorophenyl group at position 4 instead of trifluoromethyl.

Hydrazine and Amino Derivatives

- Methyl 2-Hydrazinyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 175137-28-7) Structural Difference: Hydrazinyl group at position 2 instead of dichlorophenylamino.

Data Table: Key Structural and Functional Comparisons

*Estimated based on structural analysis.

Research Findings and Discussion

- Role of Substituents: The 2,4-dichlorophenylamino group facilitates π-π stacking and hydrophobic interactions, critical for receptor binding (e.g., CB2 in GW 842166X) . The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability . Ester vs. Amide: The methyl ester in the target compound may act as a prodrug, requiring hydrolysis to the active carboxylic acid form, whereas the carboxamide in GW 842166X offers direct receptor engagement .

Biological Implications :

- Structural analogs with dichlorophenyl groups (e.g., Diclofenac derivatives in ) show anti-inflammatory activity, suggesting possible overlapping targets for the target compound .

Preparation Methods

Reaction Scheme

Detailed Procedure

-

Reagents and Stoichiometry

-

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv)

-

2,4-Dichloroaniline (1.1–1.3 equiv)

-

Triethylamine (1.5–2.0 equiv) as a base

-

Ethanol (solvent, 5–10 mL per gram of substrate)

-

-

Reaction Conditions

-

Temperature: Reflux (78–80°C)

-

Duration: 12–24 hours

-

Atmosphere: Inert gas (N₂ or Ar) optional

-

-

Work-Up

-

Cool the reaction mixture to room temperature.

-

Dilute with water (2–3× reaction volume) and extract with dichloromethane (3×).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification

Key Data

Alternative Methods and Optimization Strategies

Solvent and Base Screening

Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates. Alternative solvents (e.g., THF, DMF) reduce yields (<50%) due to poor solubility or side reactions. Triethylamine outperforms weaker bases (e.g., K₂CO₃) by efficiently scavenging HCl, driving the reaction to completion.

Temperature and Time Dependence

Lower temperatures (50–60°C) result in incomplete conversion (<20% after 24 h). Reflux conditions achieve >90% conversion within 12–18 hours. Prolonged heating (>24 h) promotes ester hydrolysis, reducing yields.

Substrate Modifications

-

Chloropyrimidine Precursor : Synthesized via condensation of ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane, followed by chlorination.

-

Aniline Reactant : Electron-withdrawing chloro groups enhance nucleophilicity, enabling efficient SNAr without activating groups.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation : Triethylamine deprotonates 2,4-dichloroaniline, generating a nucleophilic aryl amide ion.

-

Substitution : The aryl amide attacks the electron-deficient C2 position of the chloropyrimidine, displacing chloride.

The trifluoromethyl group at C4 enhances electrophilicity at C2 via inductive effects, accelerating the reaction.

Scale-Up Considerations

-

Safety : Use corrosion-resistant equipment (glass-lined reactors) due to HCl generation.

-

Cost Efficiency : Ethanol is cost-effective and recyclable.

-

Environmental Impact : Aqueous work-up minimizes organic waste compared to solvent-intensive methods.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C/19F NMR is critical for identifying functional groups (e.g., trifluoromethyl, dichlorophenylamino) and verifying regiochemistry .

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain. Disordered regions can be addressed via SHELX restraints and validation tools like PLATON .

- Compare structural parameters (e.g., pyrimidine ring planarity) with related derivatives, such as methyl 4-(4-fluorophenyl)pyrimidine-5-carboxylate, to confirm substituent effects .

Q. What are the typical synthetic routes for preparing this compound?

- Methodological Answer :

- Step 1 : Condensation of 2,4-dichloroaniline with a trifluoromethyl pyrimidine precursor (e.g., 4-trifluoromethylpyrimidine-5-carboxylic acid) under basic conditions .

- Step 2 : Methyl esterification using methanol and a coupling agent (e.g., DCC/DMAP) to protect the carboxylate group .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement, such as disorder or twinning?

- Methodological Answer :

- Use SHELXL restraints to model disordered regions (e.g., trifluoromethyl group rotation) and apply TWIN/BASF commands in SHELX for twinned data .

- Validate refinement with Hamilton R-factor ratio tests and cross-check with spectroscopic data to ensure consistency .

Q. What strategies establish structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing Cl with F or varying the phenylamino group). Test in antiproliferative assays (e.g., SW707 cell line) and correlate activity trends with steric/electronic parameters .

- Use QSAR models (e.g., CoMFA or CoMSIA) to predict activity based on molecular descriptors like logP and electrostatic potential .

Q. How can computational methods predict binding modes to biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina or Glide) against target proteins (e.g., kinase domains) using crystal structures from the PDB. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns .

- Compare predicted binding poses with known pharmacophores (e.g., ATP-competitive inhibitors) to identify critical interactions .

Q. What experimental designs minimize byproducts during synthesis?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aniline to pyrimidine precursor) and use anhydrous solvents (e.g., THF) to suppress side reactions .

- Monitor intermediates via in situ FTIR or LC-MS to detect early-stage impurities. Employ DoE (Design of Experiments) to identify optimal temperature/pH conditions .

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodological Answer :

- Conduct meta-analysis to reconcile differences in assay conditions (e.g., cell line specificity, IC50 calculation methods). Validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .

- Replicate key studies using standardized protocols (e.g., MTT assay with controlled FBS concentration) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.